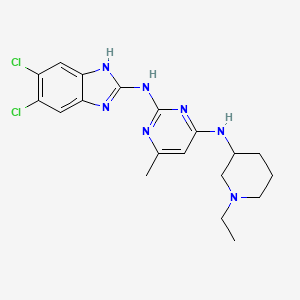
2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine atoms and an amino-pyrimidine moiety.
Méthodes De Préparation
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For this specific compound, the synthetic route may include the following steps:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated at the 5 and 6 positions using reagents like thionyl chloride or phosphorus pentachloride.
Amino Substitution: The chlorinated benzimidazole undergoes nucleophilic substitution with 4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl amine under basic conditions to yield the final product.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzimidazole derivatives, including this compound, have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.
Medicine: Investigated for their potential as anticancer, antihypertensive, and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets. These compounds can bind to enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of tubulin, disrupting microtubule formation and leading to cell cycle arrest . Additionally, they can interfere with DNA synthesis and repair by inhibiting topoisomerases .
Comparaison Avec Des Composés Similaires
Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- can be compared with other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
2-Phenylbenzimidazole: Studied for its antimicrobial and antifungal activities.
5,6-Dichlorobenzimidazole-1-β-D-ribofuranoside: A nucleoside analog with antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino-pyrimidine moiety, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
42389-04-8 |
|---|---|
Formule moléculaire |
C19H23Cl2N7 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H23Cl2N7/c1-3-28-6-4-5-12(10-28)23-17-7-11(2)22-18(26-17)27-19-24-15-8-13(20)14(21)9-16(15)25-19/h7-9,12H,3-6,10H2,1-2H3,(H3,22,23,24,25,26,27) |
Clé InChI |
ZGCXEEXDIAIOOK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)NC2=NC(=NC(=C2)C)NC3=NC4=CC(=C(C=C4N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















